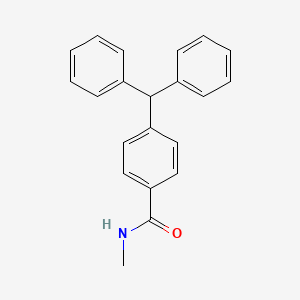

4-(Diphenylmethyl)-N-methylbenzamide

説明

4-(Diphenylmethyl)-N-methylbenzamide is a benzamide derivative featuring a diphenylmethyl group at the para position of the benzamide core and an N-methyl substituent on the amide nitrogen. For example, N-(diphenylmethyl)-3-methyl-4-nitrobenzamide () shares the diphenylmethyl moiety but includes additional nitro and methyl groups, which influence its electronic and steric profiles. Benzamides are widely studied for their biological activities (e.g., enzyme inhibition, antitumor effects) and material science applications (e.g., optoelectronic polymers) .

特性

分子式 |

C21H19NO |

|---|---|

分子量 |

301.4 g/mol |

IUPAC名 |

4-benzhydryl-N-methylbenzamide |

InChI |

InChI=1S/C21H19NO/c1-22-21(23)19-14-12-18(13-15-19)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3,(H,22,23) |

InChIキー |

BSSCBQULPUTOQN-UHFFFAOYSA-N |

正規SMILES |

CNC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethyl)-N-methylbenzamide typically involves the reaction of benzyl chloride with benzene in the presence of a Lewis acid such as aluminum chloride to form diphenylmethane . This intermediate is then reacted with N-methylbenzamide under appropriate conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of 4-(Diphenylmethyl)-N-methylbenzamide may involve continuous flow methods to enhance efficiency and yield. These methods often utilize microreactors to perform safer, more efficient, and selective chemical transformations .

化学反応の分析

Types of Reactions

4-(Diphenylmethyl)-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid (TFA), formic acid (HCOOH), and aluminum chloride (AlCl3) . The conditions for these reactions vary depending on the desired outcome, but they often involve mild to vigorous acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of TFA or HCOOH can lead to the formation of various oxidized or reduced derivatives of the compound .

科学的研究の応用

4-(Diphenylmethyl)-N-methylbenzamide has several scientific research applications, including:

作用機序

The mechanism of action of 4-(Diphenylmethyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context .

類似化合物との比較

Structural and Functional Group Variations

Benzamide derivatives differ significantly based on substituents, which modulate reactivity, solubility, and biological interactions. Key comparisons include:

Key Observations :

生物活性

4-(Diphenylmethyl)-N-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

4-(Diphenylmethyl)-N-methylbenzamide features a diphenylmethyl group attached to an N-methylbenzamide backbone. This structural configuration is critical for its interaction with biological targets.

Research indicates that 4-(Diphenylmethyl)-N-methylbenzamide acts primarily through the following mechanisms:

- Inhibition of Anti-Apoptotic Proteins : The compound has been shown to inhibit proteins like Bcl-2 and Bcl-xL, which are involved in preventing apoptosis in cancer cells. This inhibition can lead to increased apoptosis in malignant cells, making it a candidate for cancer treatment.

- Binding Affinity : Studies suggest that the compound exhibits significant binding affinity to various apoptotic pathways, enhancing its therapeutic potential in oncology.

Anticancer Properties

The primary focus of research on 4-(Diphenylmethyl)-N-methylbenzamide is its anticancer properties. Preliminary studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, it has been evaluated against human cancer cell lines such as HepG2 and HCT116, showing promising results in inhibiting cell proliferation .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that 4-(Diphenylmethyl)-N-methylbenzamide stands out due to its unique pharmacological profile. The following table summarizes the biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-{[2-(4-chlorophenyl)-5-[2-(dimethylamino)ethoxy]phenyl]methyl}piperazine | Contains a piperazine moiety | Inhibits anti-apoptotic proteins |

| N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide | Similar piperazine structure | Potential neuromodulatory effects |

| 4-[4-[[(2-hydroxyphenyl)phenylimino]methyl]piperidin-1-yl]-n-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonamide | Complex piperidine structure | Explores anti-cancer pathways |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of 4-(Diphenylmethyl)-N-methylbenzamide in various experimental settings:

- In Vitro Studies : In vitro experiments have shown that the compound effectively induces apoptosis in several cancer cell lines at low micromolar concentrations, demonstrating broad-spectrum antiproliferative activity .

- In Vivo Studies : Animal models have indicated that treatment with 4-(Diphenylmethyl)-N-methylbenzamide can prolong survival rates in tumor-bearing mice while simultaneously reducing tumor size through mechanisms involving angiogenesis suppression and apoptosis induction .

- Structure-Activity Relationship (SAR) : Ongoing research into the SAR of benzamides suggests that modifications to the diphenylmethyl group can significantly alter biological activity, providing insights into optimizing these compounds for enhanced therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。